6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole
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Overview
Description
6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a triazolopyrazine moiety, which is further substituted with a chloro and trifluoromethyl group. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazolopyrazine core, which is then subjected to further functionalization to introduce the benzoxazole ring and the chloro and trifluoromethyl substituents .
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations .
Chemical Reactions Analysis
6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols
Scientific Research Applications
6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects
Mechanism of Action
The mechanism of action of 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole include other triazolopyrazine derivatives and benzoxazole-containing molecules. These compounds share structural similarities but may differ in their substituents and overall biological activity. For instance:
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have been studied for their anticancer properties and show promising results in inhibiting cancer cell proliferation.
Benzoxazole derivatives: These molecules are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9ClF3N5O |
---|---|
Molecular Weight |
343.69 g/mol |
IUPAC Name |
6-chloro-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H9ClF3N5O/c14-7-1-2-8-9(5-7)23-12(18-8)21-3-4-22-10(6-21)19-20-11(22)13(15,16)17/h1-2,5H,3-4,6H2 |
InChI Key |
RMYXOVXVZYURBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C3=NC4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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